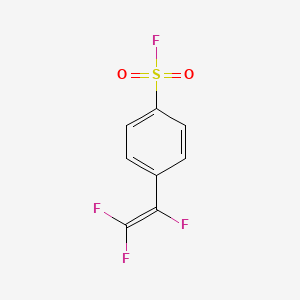

4-(1,2,2-Trifluorovinyl)benzenesulfonyl fluoride

Vue d'ensemble

Description

4-(1,2,2-Trifluorovinyl)benzenesulfonyl fluoride is a fluorinated organic compound with the molecular formula C8H4F4O2S and a molecular weight of 240.17 g/mol . This compound is known for its unique chemical properties and is used in various scientific research applications.

Mécanisme D'action

Target of Action

Sulfonyl fluorides, a class of compounds to which this molecule belongs, are known to have widespread applications in organic synthesis, chemical biology, drug discovery, and materials science .

Mode of Action

It’s known that sulfonyl fluorides, including this compound, can be produced through direct fluorosulfonylation with fluorosulfonyl radicals . This process involves the generation of a fluorosulfonyl radical, which then interacts with other molecules to form the desired sulfonyl fluoride .

Biochemical Pathways

It’s known that sulfonyl fluorides, including this compound, are used in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Result of Action

It’s known that sulfonyl fluorides, including this compound, are prevalent structural units found in biologically active molecules and versatile synthetic intermediates in modern organic synthesis .

Action Environment

It’s known that the success of suzuki–miyaura coupling, a reaction in which sulfonyl fluorides including this compound are used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Méthodes De Préparation

The synthesis of 4-(1,2,2-Trifluorovinyl)benzenesulfonyl fluoride can be achieved through several methods. One common method involves the transformation of sulfonates or sulfonic acids into sulfonyl fluorides using mild reaction conditions and readily available reagents . Another method includes the chlorine-fluorine exchange of arenesulfonyl chloride in the presence of aqueous potassium fluoride (KF) or potassium hydrogen fluoride (KHF2) . Industrial production methods often involve bulk manufacturing and custom synthesis .

Analyse Des Réactions Chimiques

4-(1,2,2-Trifluorovinyl)benzenesulfonyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl fluoride group.

Oxidation and Reduction Reactions:

Hydrolysis: The compound can hydrolyze under basic conditions to form sulfonic acids.

Common reagents used in these reactions include potassium fluoride, potassium hydrogen fluoride, and phase transfer catalysts like 18-crown-6-ether . Major products formed from these reactions include sulfonic acids and other substituted derivatives .

Applications De Recherche Scientifique

4-(1,2,2-Trifluorovinyl)benzenesulfonyl fluoride has a wide range of scientific research applications:

Comparaison Avec Des Composés Similaires

4-(1,2,2-Trifluorovinyl)benzenesulfonyl fluoride can be compared with other sulfonyl fluorides, such as:

4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF): AEBSF is a water-soluble, irreversible serine protease inhibitor with similar inhibitory properties but different solubility and stability characteristics.

2-Nitrobenzenesulfonyl fluoride (NBSF): NBSF is effective at targeting specific proteins and has applications in antibacterial research.

The uniqueness of this compound lies in its trifluorovinyl group, which imparts distinct chemical properties and reactivity compared to other sulfonyl fluorides .

Activité Biologique

4-(1,2,2-Trifluorovinyl)benzenesulfonyl fluoride is a compound of interest due to its unique structure and potential biological applications. The trifluorovinyl group enhances its reactivity and interaction with biological systems, making it a valuable candidate for various biochemical studies and therapeutic applications.

- Molecular Formula: C9H6F3O2S

- Molecular Weight: 236.21 g/mol

- IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can lead to the modulation of various biochemical pathways, influencing cellular functions.

Target Interactions

- Enzyme Inhibition: The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can be beneficial in therapeutic contexts.

- Protein-Ligand Interactions: It can bind to proteins, altering their activity and potentially leading to therapeutic effects.

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity in various cellular models. For example:

- Cell Viability Assays: Studies indicate that the compound affects cell viability in a dose-dependent manner.

- Apoptosis Induction: It has been reported to induce apoptosis in cancer cell lines, suggesting potential anti-cancer properties.

Case Studies

-

Cancer Research:

- A study evaluated the effects of the compound on breast cancer cells. Results showed that treatment with this compound led to a decrease in cell proliferation and increased apoptosis markers.

Treatment Concentration Cell Viability (%) Apoptosis Markers Control 100 Low 10 µM 75 Moderate 50 µM 40 High -

Neuroprotective Effects:

- Another study investigated its neuroprotective effects against oxidative stress in neuronal cells. The findings suggested that the compound reduced reactive oxygen species (ROS) levels and improved cell survival rates.

Safety and Toxicity

While exploring the biological activity of this compound, it is crucial to consider its safety profile. Preliminary toxicity assessments indicate that at therapeutic doses, it exhibits manageable toxicity levels; however, further studies are necessary to fully understand its safety in clinical applications.

Future Directions

Research into the biological activity of this compound is ongoing. Future studies may focus on:

- Mechanistic Studies: Understanding the detailed mechanisms by which this compound exerts its biological effects.

- Therapeutic Applications: Exploring its potential use in treating various diseases, particularly cancer and neurodegenerative disorders.

Propriétés

IUPAC Name |

4-(1,2,2-trifluoroethenyl)benzenesulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O2S/c9-7(8(10)11)5-1-3-6(4-2-5)15(12,13)14/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPBIEOVDLUBMRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=C(F)F)F)S(=O)(=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.